![molecular formula C12H13F4NO4S B2391054 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034339-53-0](/img/structure/B2391054.png)
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule with a unique structure that has been synthesized using a variety of methods.
Scientific Research Applications
Metal-Free Coupling in Pharmaceutical Industry
The coupling of aromatic moieties with saturated heterocyclic partners, including azetidines, is an area of significant interest in the pharmaceutical industry. A procedure for metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks. This synthesis is vital for producing oxetanes, piperidines, and azetidines from parent ketones, which are crucial in drug development and pharmaceutical research (Allwood et al., 2014).
Proton Exchange Membranes in Fuel Cells
Sulfonated side-chain grafting units, including those with methoxy groups similar to components in the compound of interest, have been synthesized for use in proton exchange membranes (PEMs) for fuel cells. These polymers exhibit high proton conductivity and are promising as polyelectrolyte membrane materials, indicating the potential application of related compounds in energy technology (Kim et al., 2008).
Synthesis of Pyrroles via Gold-Catalyzed Cascade
N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, related to the compound , have been used in a gold-catalyzed rearrangement to synthesize 2,5-disubstituted pyrroles. This process is critical for creating complex organic structures potentially useful in drug development and organic chemistry research (Pertschi et al., 2017).
Solvatochromic Probes for Organic Liquids Discrimination
Azetidine has been used as an electron-donating unit in the design of highly fluorescent derivatives for solvatochromic probes. These compounds are capable of distinguishing structurally relevant organic liquids and have significant implications for chemical sensing and analysis (Liu et al., 2016).
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXXAKXSPRNGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.